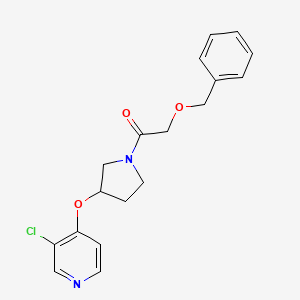![molecular formula C20H16BrN5O3 B2490443 2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide CAS No. 1894995-32-4](/img/structure/B2490443.png)
2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a broader category of pyrazolopyrimidines, which have been extensively studied for their diverse biological activities. The structural uniqueness of these compounds, featuring a pyrazolo[3,4-d]pyrimidin-5-yl moiety, suggests potential for significant biological interactions, underlining the importance of detailed synthesis and property analysis.
Synthesis Analysis
The synthesis of pyrazolopyrimidin-5-yl acetamide derivatives involves multi-step organic reactions, starting from key intermediates such as methyl 3-methoxy-5-methylbenzoate. These steps may include acetylation, alkylation, and cycloaddition reactions to introduce various functional groups critical for biological activity. One approach described the synthesis of related compounds, highlighting the importance of selecting appropriate aryloxy groups attached to the pyrimidine ring for anticancer activity evaluation (Al-Sanea et al., 2020).
科学的研究の応用
Synthesis and Biological Evaluation
Synthesis, Anti-Inflammatory, and Ulcerogenicity Studies This research involves the synthesis of new pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and their subsequent evaluation for anti-inflammatory activity and ulcerogenic effects. The compounds, which include 2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide, were assessed using the carrageenan-induced paw edema test in rats. Some derivatives showed notable anti-inflammatory activity, comparable to indomethacin, a reference drug, with minimal ulcerogenic effects. The study underlines the influence of lipophilicity on the biological response of these compounds (El-Tombary, 2013).
Peripheral Benzodiazepine Receptor Study Another study focused on the synthesis and biological evaluation of fluoroethoxy and fluoropropoxy substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for studying the peripheral benzodiazepine receptor (PBR) using positron emission tomography (PET). Compounds synthesized demonstrated high in vitro affinity and selectivity for PBRs. The radiolabeled compounds showed distribution patterns in rats that paralleled the known localization of PBRs, indicating their potential as imaging agents for PBR expression in neurodegenerative disorders (Fookes et al., 2008).
Pharmaceutical Applications
Psoriasis Treatment An investigation into the treatment of psoriasis identified a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, showcasing significant antipsoriatic effects in a mouse model. The compound displayed no recurrence of symptoms post-treatment, making it a promising candidate for psoriasis treatment. The study also delved into the detailed mechanisms of action of the compound (Li et al., 2016).
Diagnostic and Imaging Applications
Novel Radioligand for Vasopressin V1B Receptor The study on TASP0434299, a pyridopyrimidin-4-one derivative, highlighted its potential as a radioligand for the vasopressin V1B receptor. Exhibiting high binding affinities and antagonistic activity, the compound showed promising results in both in vitro and in vivo studies. The capability of radiolabeled TASP0434299 to selectively quantify the V1B receptor in vivo positions it as a potential clinical biomarker for monitoring V1B receptor levels in diseases (Koga et al., 2016).
特性
IUPAC Name |
2-[1-(4-bromophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN5O3/c1-29-17-5-3-2-4-16(17)24-18(27)11-25-12-22-19-15(20(25)28)10-23-26(19)14-8-6-13(21)7-9-14/h2-10,12H,11H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIUZSZISJWAHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-bromophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2R,6S)-4-(2-chloropyridine-4-carbonyl)-2,6-dimethylpiperazin-1-yl]ethan-1-ol](/img/structure/B2490360.png)
![7-ethyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2490361.png)
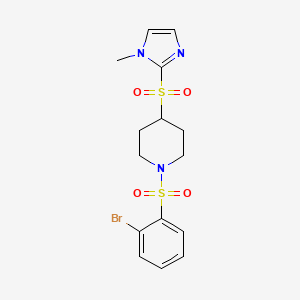
![2-((4-Methoxyphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2490364.png)
![4-Chloro-2-({[3-(trifluoromethoxy)phenyl]amino}methyl)phenol](/img/structure/B2490366.png)
![2-Methyl-4-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2490368.png)
![N-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2490373.png)
![N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490374.png)
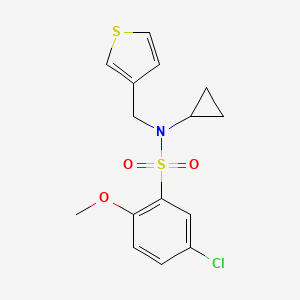
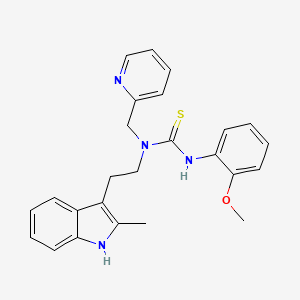
![N-(2-Propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)but-2-ynamide](/img/structure/B2490377.png)
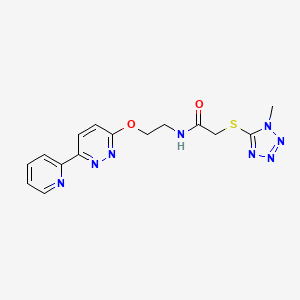
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2490379.png)
